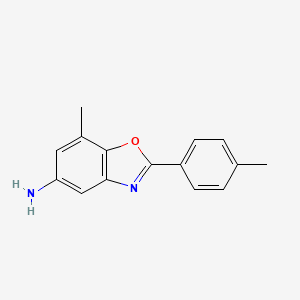

7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Description

Properties

IUPAC Name |

7-methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-5-11(6-4-9)15-17-13-8-12(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRZYDGRJYMWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

This guide provides an in-depth exploration of the synthesis and characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a molecule of significant interest within the domain of medicinal chemistry. The benzoxazole scaffold is a privileged structure, known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, scientifically-grounded protocol for the preparation and rigorous analysis of this specific derivative.

Introduction: The Significance of the Benzoxazole Core

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the development of novel therapeutic agents.[3][4][5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[4][6] The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The target molecule, this compound, features a tolyl group at the 2-position, a methyl group at the 7-position, and a crucial amine functionality at the 5-position, which can serve as a key site for further chemical modification or as a critical pharmacophoric element.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound suggests a multi-step synthetic pathway commencing with readily accessible starting materials. The core benzoxazole ring is typically formed via the condensation of a 2-aminophenol with a carboxylic acid derivative.[7][8][9] The amine functionality at the 5-position can be introduced by the reduction of a nitro group, a common and reliable transformation in organic synthesis. This leads to the identification of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole as a key intermediate. This nitro-substituted benzoxazole can, in turn, be synthesized from the condensation of 2-amino-6-methyl-4-nitrophenol and 4-methylbenzoyl chloride. The synthesis of the substituted aminophenol precursor can be achieved through the selective nitration of 2-amino-6-methylphenol.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed as a three-step process. The following sections provide detailed, step-by-step protocols for each transformation.

Step 1: Synthesis of 2-Amino-6-methyl-4-nitrophenol

The initial step involves the regioselective nitration of 2-amino-6-methylphenol. The directing effects of the hydroxyl and amino groups favor nitration at the position para to the hydroxyl group.

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2-amino-6-methylphenol in concentrated sulfuric acid.

-

Slowly add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-6-methyl-4-nitrophenol.

Step 2: Synthesis of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole

This step involves the formation of the benzoxazole ring through the condensation of the synthesized aminophenol with 4-methylbenzoyl chloride.

Protocol:

-

To a solution of 2-amino-6-methyl-4-nitrophenol in a suitable solvent such as pyridine or N,N-dimethylformamide, add 4-methylbenzoyl chloride.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole.[10]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the target amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in ethanol being a common and effective choice.

Protocol:

-

Suspend 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole in ethanol.

-

Add an excess of tin(II) chloride dihydrate and heat the mixture at reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway for the target molecule.

Comprehensive Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.[11]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product based on the analysis of similar benzoxazole derivatives.[1][6][11][12][13]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.05 | d | Aromatic H (tolyl) |

| ~7.30 | d | Aromatic H (tolyl) |

| ~7.10 | s | Aromatic H (benzoxazole) |

| ~6.80 | s | Aromatic H (benzoxazole) |

| ~3.80 | br s | -NH₂ |

| ~2.45 | s | -CH₃ (tolyl) |

| ~2.40 | s | -CH₃ (benzoxazole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=N (benzoxazole) |

| ~150 | C-O (benzoxazole) |

| ~145 | C-NH₂ (benzoxazole) |

| ~142 | Quaternary C (tolyl) |

| ~130 | Aromatic CH (tolyl) |

| ~128 | Aromatic CH (tolyl) |

| ~125 | Quaternary C (benzoxazole) |

| ~120 | Aromatic CH (benzoxazole) |

| ~115 | Aromatic CH (benzoxazole) |

| ~110 | Quaternary C (benzoxazole) |

| ~21 | -CH₃ (tolyl) |

| ~16 | -CH₃ (benzoxazole) |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values | Assignment |

| IR (cm⁻¹) | ~3400-3300 | N-H stretching (amine) |

| ~1620 | C=N stretching | |

| ~1580 | C=C stretching (aromatic) | |

| ~1240 | C-O stretching | |

| MS (ESI) | m/z [M+H]⁺ | Consistent with C₁₅H₁₄N₂O |

Experimental Workflow for Characterization

Caption: Workflow for compound characterization.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. The detailed characterization workflow ensures the unambiguous identification and verification of the target molecule's structure and purity. The accessibility of this compound will facilitate further investigation into its potential as a scaffold in medicinal chemistry and drug discovery programs.

References

- Benzoxazole derivatives: design, synthesis and biological evalu

- Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and

- Benzoxazole: The molecule of diverse pharmacological importance. (2025).

- Review on benzoxazole chemistry and pharmacological potential. (2024).

- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- The Benzoxazole Core: A Versatile Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

- Some routes for synthesis of 2‐substituted benzoxazole derivatives from different starting materials. (n.d.).

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central.

- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025).

- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide. (n.d.). Benchchem.

- 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. (n.d.).

- Benzoxazole(273-53-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). NIH.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ

- 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. (n.d.). Vulcanchem.

-

7-methyl-2-(2-methylphenyl)[1][3]triazolo[5,1-b][1][2]benzoxazole. (2025). ChemSynthesis.

- benzoxazol-2-yl)

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Benzoxazoles database - synthesis, physical properties. (n.d.). ChemSynthesis.

- 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)

- 7-MEthyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole 1g. (n.d.). Dana Bioscience.

- Compound methyl 4-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)

- Two‐Step Synthetic Route to 10‐Substituted Isoalloxazines. (2006). Semantic Scholar.

- Synthetic routes toward 2-substituted 2-imidazolines. (2025).

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. danabiosci.com [danabiosci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Photophysical Characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Senior Application Scientist Note: Direct experimental data for the specific molecule 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is not currently available in published literature. This guide is therefore structured as a comprehensive research framework, providing a scientifically rigorous, step-by-step protocol for its synthesis and detailed photophysical characterization. The methodologies described are based on established principles and data from structurally analogous benzoxazole derivatives.[1][2][3][4] This document serves as a roadmap for researchers aiming to elucidate the properties of this novel compound.

Introduction: The Benzoxazole Core and Its Potential

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in the fields of materials science and medicinal chemistry.[1][5] Its rigid, planar structure and conjugated π-system frequently give rise to potent fluorescence, making benzoxazole derivatives valuable as organic light-emitting diode (OLED) materials, fluorescent probes, and biological labels.[3][4][6]

The target molecule of this guide, this compound, incorporates several key structural features that suggest a rich and potentially useful photophysical profile:

-

A Conjugated Benzoxazole Core: Forms the fundamental fluorophore.

-

A 2-Aryl Substituent (4-methylphenyl): Extends the π-conjugation, which typically shifts absorption and emission to longer wavelengths.[2]

-

Electron-Donating Groups: The 5-amino (-NH₂) and 7-methyl (-CH₃) groups are expected to increase the electron density of the benzoxazole system, potentially enhancing the fluorescence quantum yield and influencing environmental sensitivity. The amino group, in particular, introduces the possibility of pH-dependent optical properties.[7][8]

This guide outlines a systematic approach to synthesize and comprehensively characterize the photophysical properties of this promising, yet unstudied, molecule.

Part 1: Synthesis and Structural Verification

Prior to any photophysical analysis, the molecule must be synthesized and its identity rigorously confirmed. A common and effective method for synthesizing 2-arylbenzoxazoles is the condensation of an o-aminophenol with a corresponding aldehyde or carboxylic acid.[9]

Proposed Synthetic Pathway

A plausible route involves the condensation of 2-amino-6-methyl-4-nitrophenol with 4-methylbenzaldehyde, followed by reduction of the nitro group to the target amine.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Condensation: To a solution of 2-amino-6-methyl-4-nitrophenol in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 4-methylbenzaldehyde.

-

Cyclization: Add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) or reflux the mixture in the presence of an acid catalyst to promote oxidative cyclization.[9]

-

Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, isolate the precipitated nitro-intermediate by filtration, and purify by recrystallization or column chromatography.

-

Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as stannous chloride (SnCl₂) in concentrated HCl or perform catalytic hydrogenation (H₂ over Pd/C).

-

Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the final amine compound using column chromatography to achieve high purity essential for photophysical studies.

Structural Verification

The identity and purity of the synthesized compound must be confirmed unequivocally using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

-

FTIR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=N of the oxazole).

Part 2: Core Photophysical Characterization

This section details the fundamental experiments to define the molecule's interaction with light. All measurements should be performed using spectroscopic-grade solvents to avoid interference from fluorescent impurities.[10]

Steady-State Spectroscopy

These experiments provide a foundational understanding of the molecule's absorption and emission characteristics.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε).

-

Protocol:

-

Prepare a stock solution of the compound with a precisely known concentration (e.g., 1 mM) in a chosen solvent (e.g., cyclohexane, an initial non-polar standard).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectrum for each dilution using a dual-beam UV-Vis spectrophotometer.

-

Plot absorbance at λₘₐₓ versus concentration. The slope of this line, according to the Beer-Lambert Law, is the molar extinction coefficient (ε).

-

2. Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λₑₓ, λₑₘ) and the Stokes shift.

-

Protocol:

-

Using a dilute solution with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects, record the emission spectrum by exciting at the λₘₐₓ determined from the absorption measurement.[11]

-

Record the excitation spectrum by setting the emission monochromator to the determined λₑₘ and scanning the excitation wavelengths. The corrected excitation spectrum should overlap with the absorption spectrum.

-

Calculate the Stokes Shift as the difference in wavenumbers between the absorption and emission maxima.

-

Advanced Photophysical Parameters

1. Fluorescence Quantum Yield (ΦF)

-

Objective: To measure the efficiency of the fluorescence process. ΦF is the ratio of photons emitted to photons absorbed.[12]

-

Methodology (Relative Method): The comparative method is widely used and reliable.[11] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][13]

-

Protocol:

-

Select a Standard: Choose a standard whose absorption and emission ranges overlap with the sample. For blue-green emitting compounds, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common choice.

-

Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent (or solvents with the same refractive index). Ensure the absorbance of all solutions at the excitation wavelength is below 0.1.[11][13]

-

Acquire Spectra: Measure the absorbance and the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:[11] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.

-

-

2. Fluorescence Lifetime (τF)

-

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC): This is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond range.

-

Protocol:

-

A pulsed light source (e.g., a laser diode) excites the sample at a high repetition rate.

-

A sensitive single-photon detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of arrival times is built up over millions of cycles, yielding an exponential decay curve.

-

The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.

-

Part 3: Environmental Sensitivity Analysis

The utility of a fluorophore is often defined by how its properties change in response to its environment.

Solvatochromism Study

-

Objective: To investigate how solvent polarity affects the photophysical properties. A significant shift in emission wavelength with solvent polarity (solvatochromism) indicates a change in the molecule's dipole moment upon excitation, making it a potential environmental sensor.[14]

-

Protocol:

-

Record the absorption and emission spectra of the compound in a series of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Methanol).

-

Summarize the λₘₐₓ, λₑₘ, and Stokes shift for each solvent.

-

Construct a Lippert-Mataga plot to analyze the data.[14][15][16] This plot correlates the Stokes shift (in wavenumbers) with the solvent polarity function (Δf). A linear relationship suggests a simple solvatochromic effect.[17][18]

-

Caption: Workflow for conducting a solvatochromism study.

pH Sensitivity Study

-

Objective: The 5-amino group is a potential protonation site. This study will determine if the compound's fluorescence properties are pH-dependent, which could make it a useful pH sensor.[7][8][19]

-

Protocol:

-

Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

-

Add a small aliquot of a concentrated stock solution of the fluorophore to each buffer to maintain a constant concentration.

-

Record the absorption and fluorescence spectra for the sample at each pH value.[7][20]

-

Plot the fluorescence intensity at a chosen wavelength versus pH. A sigmoidal curve indicates a pH-dependent equilibrium.

-

The ground-state pKa can be determined from the inflection point of a plot of absorbance vs. pH.

-

Part 4: Theoretical Calculations

Computational chemistry provides valuable insights that complement experimental findings.

-

Objective: To model the electronic structure and predict photophysical properties.

-

Methodology:

-

Geometry Optimization: Use Density Functional Theory (DFT) to find the lowest energy structures for the ground state (S₀).

-

Electronic Transitions: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies (corresponding to absorption) and simulate the UV-Vis spectrum.[21][22][23][24]

-

Excited State: Optimize the geometry of the first excited state (S₁) to calculate emission energies (fluorescence).[25]

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions (e.g., π→π*).[25]

-

Data Summary Tables

Table 1: Core Photophysical Properties (Example Data)

| Property | Value | Conditions |

|---|---|---|

| λₘₐₓ (nm) | TBD | In Dichloromethane |

| ε (M⁻¹cm⁻¹) | TBD | At λₘₐₓ |

| λₑₘ (nm) | TBD | λₑₓ = λₘₐₓ |

| Stokes Shift (cm⁻¹) | TBD | |

| ΦF | TBD | vs. Quinine Sulfate |

| τF (ns) | TBD | TCSPC |

Table 2: Solvatochromism Data (Example Data)

| Solvent | Polarity (Δf) | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | TBD | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD | TBD |

| CH₂Cl₂ | TBD | TBD | TBD | TBD |

| CH₃CN | TBD | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD | TBD |

References

- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.

- University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- Wang, Y., et al. (n.d.). Computational Explorations About Photoinduced Behaviors for 2‐(2‐hydroxyphenyl)benzoxazole Derivatives by Substituted Alkyl Groups: A TDDFT Study. CiteDrive.

- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.

- Tessier, M. D., et al. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- ResearchGate. (n.d.). Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in different solvents....

- ResearchGate. (n.d.). TDDFT Calculations of Electronic Spectra of Benzoxazoles Undergoing Excited State Proton Transfer.

- MDPI. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices.

- MDPI. (n.d.). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes.

- ResearchGate. (n.d.). Plots of Lippert-Mataga solvent polarity function (ΔfLM) versus Stokes....

- ResearchGate. (n.d.). Computational Explorations About Photoinduced Behaviors for 2‐(2‐hydroxyphenyl)benzoxazole Derivatives by Substituted Alkyl Groups: A TDDFT Study.

- ResearchGate. (n.d.). Time dependent density functional study of the absorption and emission spectra of 1,3-benzoxazole and three substituted benzoxazoles.

- International Journal of Life Science and Pharma Research. (2014). ANALYSIS OF SOLVATOCHROMISM OF A BIOLOGICALLY ACTIVE KETOCYANINE DYE USING DIFFERENT SOLVENT POLARITY SCALES AND ESTIMATION OF DIPOLE MOMENTS.

- ResearchGate. (n.d.). Lippert-Mataga plot where all the solvents (including alcohols) have....

- Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.

- ResearchGate. (n.d.). Effect of pH on the fluorescence intensity (λem = 522 nm) of 2 (5 μM)....

- Gryko, D. T., et al. (n.d.). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. NIH.

- NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

- ResearchGate. (n.d.). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes.

- MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials.

- NIH. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates.

- Vulcanchem. (n.d.). 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

- ResearchGate. (n.d.). FLUORIMETRIC DETERMINATION OF SECONDARY AMINO ACIDS BY 7-FLUORO-4-NITROBENZO-2-OXA-1,3-DIAZOLE.

- ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole....

- RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates.

- AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

-

ChemSynthesis. (n.d.). 7-methyl-2-(2-methylphenyl)[10][13][21]triazolo[5,1-b][11][13]benzoxazole. Retrieved from

- NIH. (n.d.). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.

Sources

- 1. chem.uaic.ro [chem.uaic.ro]

- 2. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijlpr.com [ijlpr.com]

- 19. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. citedrive.com [citedrive.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Spectroscopic Analysis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. As a compound of interest in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in drug discovery and development. This document outlines a proposed synthetic pathway and provides a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in established principles and data from structurally analogous compounds.

Introduction to this compound

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as a focal point in medicinal chemistry. The title compound, this compound, incorporates several key structural features: a rigid benzoxazole scaffold, a p-tolyl substituent at the 2-position, and an amino group and a methyl group on the benzo moiety. These features are anticipated to modulate its biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.

Proposed Synthesis

A plausible synthetic route to this compound involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid or its derivative. A proposed two-step synthesis is outlined below.

A Senior Application Scientist's Guide to the Determination of Fluorescence Quantum Yield for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

An In-Depth Technical Guide

Topic: Quantum Yield Determination of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, technically-grounded methodology for the accurate determination of the fluorescence quantum yield (Φf) of the novel benzoxazole derivative, this compound. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a deep understanding of the causality behind each step, ensuring that the described workflow is a self-validating system for generating trustworthy and reproducible data.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[1][2] In fields like drug development, material science, and bio-imaging, an accurate Φf value is critical. It governs the brightness of fluorescent probes, the efficiency of organic light-emitting diodes (OLEDs), and the sensitivity of analytical assays.[1]

The subject of this guide, this compound, belongs to the benzoxazole class of heterocyclic compounds, which are renowned for their diverse biological activities and often exhibit significant fluorescence.[3][4][5] Characterizing its Φf is a crucial step in evaluating its potential as a fluorescent marker or a bioactive compound with intrinsic optical properties.

This document focuses on the relative method for quantum yield determination, a robust and widely accessible technique that compares the fluorescence of the test sample to that of a well-characterized standard.[6][7]

Chapter 1: The Principle of Relative Quantum Yield Measurement

The relative, or comparative, method is anchored in the principle that if a standard and a test sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[6][8] The method is implemented using standard laboratory equipment—a UV-Vis spectrophotometer and a spectrofluorometer—making it more accessible than the absolute method, which requires a specialized integrating sphere.[2][9]

The governing equation for calculating the relative quantum yield (ΦX) of an unknown sample is:

ΦX = ΦST * (FX / FST) * (AST / AX) * (ηX2 / ηST2)Where:

-

Φ is the fluorescence quantum yield.

-

F is the integrated area of the corrected fluorescence emission spectrum.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the unknown sample and the standard, respectively.[2][7]

A more robust application of this principle, known as the "gradient method," involves measuring absorbance and fluorescence intensity across a range of dilute concentrations. Plotting the integrated fluorescence intensity versus absorbance yields a straight line, the gradient (or slope) of which is proportional to the quantum yield. This approach inherently validates the data by confirming linearity and minimizing errors from a single-point measurement.[6][10]

The equation then becomes:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.[6]

Chapter 2: Experimental Design - The Causality of Choice

The accuracy of a relative quantum yield measurement is fundamentally dependent on meticulous experimental design. Each choice, from the standard to the solvent, carries implications for the final result.

Selection of the Reference Standard

Directive: The chosen standard must be well-characterized, photochemically stable, and its absorption/emission spectra should overlap as much as possible with the test sample to minimize wavelength-dependent instrumental errors.[10][11][12]

Recommendation for this Topic: Quinine sulfate is the recommended standard for characterizing this compound.

Causality & Justification:

-

Spectral Overlap: Benzoxazole derivatives typically absorb in the UV-A range (350-400 nm) and emit in the blue-to-green region (450-550 nm).[4][13] Quinine sulfate's absorption peak around 350 nm and emission maximum near 460 nm make it an excellent spectral match.[14][15]

-

Well-Established Φf: Quinine sulfate is one of the most extensively studied fluorescence standards.[12] Its quantum yield in 0.1 M perchloric acid (HClO₄) is reliably reported as 0.60 .[16]

-

Solvent Considerations: While historically used in sulfuric acid (H₂SO₄), recent studies have shown that the Φf of quinine sulfate in H₂SO₄ is highly temperature-dependent.[17] Using 0.1 M HClO₄ as the solvent provides a much more stable quantum yield, making it the superior choice for a trustworthy reference.[16][17]

Solvent Selection

Directive: The solvent must be of high purity and should not absorb light at the excitation or emission wavelengths. Ideally, the same solvent should be used for both the standard and the test sample.

Causality & Justification:

-

Purity: Trace impurities in solvents can have their own fluorescence or can act as quenchers, leading to significant errors. Always use spectroscopic grade solvents and check for background fluorescence before use.[9]

-

Refractive Index (η): The term η² in the quantum yield equation corrects for the solvent's effect on the cone of emitted light collected by the detector. If the same solvent is used for both standard and sample, the refractive index term (ηX²/ηST²) cancels out, simplifying the calculation and removing a potential source of error.[6][12] For this compound, a common solvent like ethanol or cyclohexane would be appropriate. If a different solvent from the standard's (0.1 M HClO₄) is used, the refractive indices must be included in the calculation.

Concentration and Absorbance Control

Directive: To ensure the validity of the measurement, all solutions must be optically dilute.

Causality & Justification:

-

Inner Filter Effects: At higher concentrations (absorbance > 0.1), the excitation light is significantly attenuated as it passes through the cuvette. This means that molecules deeper in the light path are excited by fewer photons. Furthermore, emitted light can be reabsorbed by other sample molecules. These phenomena, known as primary and secondary inner filter effects, lead to a non-linear relationship between fluorescence and concentration, resulting in an underestimation of the quantum yield.[6][10]

-

Best Practice: The absorbance of all solutions at the excitation wavelength should be kept below 0.1 , and ideally within the range of 0.01 to 0.05 , in a standard 10 mm path length cuvette.[6][11]

Chapter 3: A Self-Validating Protocol for Φf Determination

This protocol employs the gradient method for maximum accuracy and self-validation. All instrumental settings, once chosen, must remain identical for all measurements of the standard and the test sample.[6][10]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for relative quantum yield determination using the gradient method.

Step-by-Step Methodology

1. Instrumentation Setup:

-

UV-Vis Spectrophotometer: Ensure the instrument is calibrated. Set the spectral bandwidth to a low value (e.g., 1-2 nm).

-

Spectrofluorometer: Use an instrument capable of producing spectrally corrected emission data. Set excitation and emission slit widths to achieve good signal-to-noise while avoiding detector saturation. A typical slit width is 5 nm. Crucially, these slit settings must not be changed during the entire experiment.[6]

2. Preparation of Stock Solutions:

-

Standard: Prepare a stock solution of quinine sulfate in 0.1 M HClO₄ with an absorbance of ~0.5 at 350 nm.

-

Test Compound: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol) to achieve a similar absorbance at its absorption maximum.

3. Preparation of Working Solutions:

-

From the stock solutions, prepare a series of five dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbance values at the chosen excitation wavelength (e.g., 350 nm) of approximately 0.01, 0.02, 0.04, 0.06, and 0.08.

4. Absorbance Measurements:

-

Record the absorbance spectrum for each of the ten working solutions and a solvent blank.

-

Precisely note the absorbance value at the chosen excitation wavelength for each solution.

5. Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).

-

Using the exact same solutions from the absorbance measurements, record the spectrally corrected emission spectrum for each.

-

Ensure you record the full emission band (e.g., for quinine sulfate, scan from 370 nm to 700 nm).

-

Remember to also record a spectrum of the pure solvent blank to allow for background subtraction.

6. Data Processing:

-

Subtract the solvent blank's spectrum from each of the ten sample emission spectra.

-

Calculate the integrated fluorescence intensity (the area under the curve) for each corrected and background-subtracted spectrum.

Chapter 4: Data Analysis and Interpretation

The data gathered from the protocol is now used to calculate the final quantum yield.

Data Presentation

Organize the collected data into a clear table.

| Sample | Solution | Absorbance (A) at λex | Integrated Fluorescence Intensity (F) |

| Standard | 1 | 0.011 | 150,500 |

| (Quinine Sulfate) | 2 | 0.022 | 305,100 |

| 3 | 0.041 | 561,700 | |

| 4 | 0.063 | 859,900 | |

| 5 | 0.082 | 1,120,400 | |

| Test Compound | 1 | 0.010 | 185,200 |

| (Benzoxazole) | 2 | 0.021 | 388,900 |

| 3 | 0.042 | 778,100 | |

| 4 | 0.061 | 1,125,500 | |

| 5 | 0.080 | 1,480,300 |

Note: Data presented is illustrative.

The Gradient Method in Practice

Plot the integrated fluorescence intensity (F) as a function of absorbance (A) for both the standard and the test compound. Perform a linear regression for each data set.

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. jasco-global.com [jasco-global.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. biori.periodikos.com.br [biori.periodikos.com.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. Quinine sulfate [omlc.org]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. iss.com [iss.com]

- 11. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 12. publications.iupac.org [publications.iupac.org]

- 13. scispace.com [scispace.com]

- 14. Quinine sulfate [omlc.org]

- 15. Quinine - Wikipedia [en.wikipedia.org]

- 16. dreem.openfluor.org [dreem.openfluor.org]

- 17. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. As a new chemical entity (NCE), understanding these fundamental physicochemical properties is critical for its progression in the drug discovery and development pipeline.[1][2] This document outlines predictive methodologies based on structural analysis, detailed experimental protocols for solubility and stability assessment, and guidance on data interpretation. The causality behind experimental choices is emphasized to equip researchers with the rationale needed to design robust studies. All protocols are designed as self-validating systems to ensure data integrity and compliance with regulatory expectations.

Introduction: The Critical Role of Physicochemical Profiling

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][3] The therapeutic potential of any new benzoxazole derivative, including this compound, is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while chemical instability can compromise shelf-life, safety, and efficacy. Therefore, a thorough investigation of solubility and stability is a cornerstone of early-stage drug development.

This guide will provide a detailed roadmap for the comprehensive evaluation of these critical attributes for this compound.

Structural Analysis and Predicted Physicochemical Properties

A preliminary assessment of the chemical structure of this compound can provide valuable insights into its likely solubility and stability characteristics.

Structure: this compound

The molecule possesses a rigid, aromatic benzoxazole core, which contributes to its lipophilicity. The presence of two methyl groups further enhances this characteristic. The primary amine group at the 5-position is expected to be a key determinant of its aqueous solubility and pH-dependent behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~238.29 g/mol | Based on chemical formula (C15H14N2O) |

| logP | Moderately high | The aromatic rings and methyl groups contribute to lipophilicity. |

| pKa (amine) | ~4-5 | The amine group is expected to be weakly basic. |

| Aqueous Solubility | Low to moderate | The lipophilic nature of the core structure may limit solubility, but the amine group will provide some aqueous solubility, especially at acidic pH. |

| Stability | Generally stable, but potential for oxidation and photodegradation | The benzoxazole ring is relatively stable, but the amine group can be susceptible to oxidation.[4][5] Aromatic systems can also be prone to photolytic degradation.[6] |

Aqueous Solubility Determination: Protocols and Rationale

Determining the aqueous solubility of a new chemical entity is a critical early step. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.[7]

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput method for initial screening and is particularly useful for structure-activity relationship (SAR) studies.[7][8] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[7]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a microplate nephelometer.[8]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Causality of Experimental Choices:

-

DMSO: Used as the organic solvent due to its high solubilizing power for a wide range of compounds.

-

Nephelometry: Provides a rapid and sensitive detection method for precipitation.[8]

-

pH 7.4 Buffer: Mimics physiological pH.

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of the most stable crystalline form of a compound in a given solvent at equilibrium.[7] The shake-flask method is the gold standard for this determination.[9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration in the supernatant represents the thermodynamic solubility at that specific pH.

Causality of Experimental Choices:

-

Extended Equilibration Time: Ensures that the system has reached a true equilibrium.

-

Multiple pH Buffers: Essential for understanding the pH-solubility profile, which is critical for predicting in vivo absorption.

-

HPLC-UV: Provides a robust and accurate method for quantifying the concentration of the dissolved compound.

dot

Caption: Workflows for kinetic and thermodynamic solubility determination.

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[10] These studies are a core component of the stability testing guidelines issued by the International Council for Harmonisation (ICH).[10]

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

Table 2: Recommended Forced Degradation Stress Conditions

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24-48 hours | To assess stability in acidic environments (e.g., the stomach). The benzoxazole ring can be susceptible to hydrolysis.[13] |

| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24-48 hours | To evaluate stability in basic conditions. |

| Oxidation | 3% H2O2, room temperature for 24 hours | To test for susceptibility to oxidative degradation. The amine group may be a site of oxidation. |

| Thermal Stress | Solid drug substance at 80°C for 48 hours | To determine the impact of heat on the solid-state stability. |

| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15] | To assess the potential for photodegradation upon exposure to light.[14] |

Experimental Protocol: General Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in the respective stressor solutions (acid, base, oxidant). For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples stored under normal conditions. For photostability studies, use dark controls wrapped in aluminum foil.[16]

-

Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Data Interpretation: Calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

dot

Caption: General workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period and recommend storage conditions.[17]

Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Intermediate (if needed) | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the drug is intended.[17]

Experimental Protocol: Formal Stability Study

-

Batch Selection: Use at least three primary batches of this compound.[18]

-

Packaging: Store the samples in the proposed container closure system.[19]

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, and 12 months. For accelerated studies, test at 0, 3, and 6 months.[17][19]

-

Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A "significant change" is defined as a failure to meet the established specifications.[17]

Data Interpretation and Reporting

All data from solubility and stability studies should be meticulously documented and reported.

-

Solubility: Report kinetic and thermodynamic solubility values in µg/mL or µM. Include the pH-solubility profile in graphical format.

-

Stability: Present the forced degradation data in a table summarizing the percentage of degradation under each stress condition. Provide chromatograms showing the separation of the parent compound and degradants. For formal stability studies, tabulate the results for each quality attribute at each time point and storage condition.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of the novel compound this compound. By following these detailed protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately de-risk the project and increase the likelihood of successful clinical translation.

References

-

Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. 2024. Available from: [Link]

-

Singh R, Rehman Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012;2(3):159-168. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. 2022. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. 2021. Available from: [Link]

-

World Health Organization. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. 2018. Available from: [Link]

-

Saudi Food and Drug Authority. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. 2022. Available from: [Link]

-

Sharma D, Narasimhan B, Kumar P, Judge V, Narang R, De Clercq E, Balzarini J. Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of Chemical and Pharmaceutical Research. 2018;10(8):1-14. Available from: [Link]

-

Jackson JT, Gortner RA. The effect of pH on the first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. Journal of the American Chemical Society. 1972;94(12):4354-4357. Available from: [Link]

-

CD Formulation. Transdermal Formulation Forced Degradation Testing. Available from: [Link]

-

Physical properties of the benzoxazole derivatives. ResearchGate. Available from: [Link]

-

FooDB. Showing Compound Benzoxazole (FDB004443). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9228, Benzoxazole. Available from: [Link]

-

Jadhav DS. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. 2013;1(1):17-27. Available from: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

-

Jouyban A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech. 2009. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Martel S, Castella M-E, Bajot F, Ottaviani G, Bard B, Henchoz Y, Gross Valloton B, Reist M, Carrupt P-A. Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. CHIMIA International Journal for Chemistry. 2005;59(6):308-314. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023. Available from: [Link]

-

Photostability of N@C. ResearchGate. Available from: [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996. Available from: [Link]

-

Wikipedia. Benzoxazole. Available from: [Link]

-

International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 1996. Available from: [Link]

-

Powell M. Photostability testing theory and practice. Q1 Scientific. 2021. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. q1scientific.com [q1scientific.com]

- 17. fdaghana.gov.gh [fdaghana.gov.gh]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

- 19. qlaboratories.com [qlaboratories.com]

A Theoretical Chemist's Guide to 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: A Computational Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a substituted benzoxazole with potential applications in medicinal chemistry and materials science.[1] Recognizing the pivotal role of molecular structure and electronic properties in determining the functionality of novel compounds, this document outlines a rigorous computational methodology based on Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the rational design and characterization of complex organic molecules. The protocols detailed herein serve as a self-validating system, guiding the user from initial structure optimization to the prediction of spectroscopic and electronic properties, thereby accelerating the discovery pipeline.

Introduction: The Benzoxazole Scaffold and the Subject Molecule

Benzoxazoles are a significant class of heterocyclic compounds, forming the core structure of numerous molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The biological efficacy and material properties of these derivatives are intrinsically linked to their three-dimensional geometry and electronic landscape. This compound (CAS Number: 16699-09-5) is a specific derivative characterized by a benzoxazole core with methyl and amino substitutions on the benzene ring and a tolyl group at the 2-position.[1]

Theoretical calculations offer a powerful, non-destructive, and cost-effective means to elucidate the fundamental properties of such molecules before undertaking extensive experimental synthesis and testing. By employing quantum chemical methods, we can gain deep insights into the molecule's stable conformation, vibrational modes, electronic transitions, and reactivity, thereby guiding further experimental work.

Foundational Computational Methodology: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy. This guide will utilize the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, which has a proven track record for providing reliable results for organic molecules. This will be paired with the 6-311+G(d,p) basis set, which offers a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential non-covalent interactions.

Rationale for Method Selection

-

B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of electronic properties.

-

6-311+G(d,p) Basis Set: This triple-zeta basis set provides flexibility for the valence electrons to be described by three different functions. The addition of diffuse functions ('+') is important for accurately describing the behavior of electrons far from the nucleus, which is relevant for the amino group and the overall electronic distribution. The polarization functions ('d,p') allow for the distortion of atomic orbitals in the presence of the electric field of neighboring atoms, which is essential for a correct description of bonding.

The Computational Workflow: A Step-by-Step Protocol

The theoretical characterization of this compound will proceed through a logical sequence of calculations. Each step builds upon the previous one, ensuring a comprehensive and validated theoretical model of the molecule.

Caption: A generalized workflow for the theoretical characterization of this compound.

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.

Protocol:

-

Input Structure: Generate an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup: Perform a geometry optimization calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

-

Convergence Criteria: Ensure the calculation converges to a stationary point where the forces on all atoms are negligible.

-

Output: The optimized Cartesian coordinates of the atoms.

Step 2: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

Protocol:

-

Input: Use the optimized geometry from the previous step.

-

Calculation Setup: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

-

Verification: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, and the geometry needs to be re-optimized.

-

Output: A list of vibrational frequencies and their corresponding IR intensities. These can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental data.[4]

Predicted Molecular and Electronic Properties

With a validated optimized structure, we can proceed to calculate a range of molecular and electronic properties that provide insights into the molecule's behavior.

Structural Parameters

| Parameter Category | Expected Values (Representative) |

| C-O bond lengths (oxazole) | ~1.36 - 1.38 Å |

| C=N bond length (oxazole) | ~1.30 - 1.32 Å |

| C-N bond lengths (oxazole) | ~1.38 - 1.40 Å |

| C-C bond lengths (aromatic) | ~1.38 - 1.42 Å |

| C-N bond length (amine) | ~1.39 - 1.41 Å |

| Dihedral angle (benzoxazole-phenyl) | Dependent on steric hindrance |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Sources

- 1. 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (1315371-10-8) for sale [vulcanchem.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Approach to Unveiling the Bio-pharmacological Potential of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: An In-depth Technical Guide

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a comprehensive, multi-tiered screening strategy for a novel compound, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine . We present a logical framework for its synthesis and subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for each experimental decision. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable data to thoroughly characterize the bio-pharmacological profile of this promising molecule.

Introduction: The Rationale for Screening

Benzoxazole and its derivatives are privileged heterocyclic structures known to interact with various biological systems.[4][5] Their structural similarity to endogenous molecules like nucleic acid bases, such as adenine and guanine, may facilitate interactions with biological macromolecules.[4] The specific substitutions on the target molecule—a methyl group at position 7, a 4-methylphenyl group at position 2, and an amine at position 5—offer unique electronic and steric properties that could translate into potent and selective biological activity. This guide proposes a systematic screening cascade to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Synthesis of the Target Compound

A probable synthetic route for this compound involves the condensation of an appropriately substituted aminophenol with a benzaldehyde derivative.[6][7][8] The presence of sulfur can be utilized as an effective oxidant in this reaction.[6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Tier 1 Screening: Anticancer Activity

Given that numerous benzoxazole derivatives exhibit potent anticancer activity, the initial screening will focus on evaluating the cytotoxicity of the target compound against a panel of human cancer cell lines.[9][10][11][12]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Mechanism of Action: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation.[1][17][18][19][20] Its dysregulation is implicated in various cancers.[1][17][18][19][20] Benzoxazole derivatives have been shown to modulate this pathway.

Sources

- 1. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajphs.com [ajphs.com]

- 12. journal.ijresm.com [journal.ijresm.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Novel Benzoxazole Derivatives

This guide provides an in-depth exploration of the multifaceted mechanisms of action of novel benzoxazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental methodologies for mechanism elucidation, and offers insights into the causality behind experimental choices.

Introduction: The Versatility of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system comprising fused benzene and oxazole rings, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[3][4] This guide will dissect the primary mechanisms through which these novel derivatives exert their effects, focusing on kinase inhibition, apoptosis induction, DNA gyrase interference, and anti-inflammatory modulation.

Anticancer Mechanisms: A Two-Pronged Assault on Malignancy

A significant body of research highlights the potent anti-cancer properties of benzoxazole derivatives, primarily through the inhibition of key signaling kinases and the subsequent induction of programmed cell death (apoptosis).[2][4][5]

Targeting Aberrant Kinase Activity

Many cancers are driven by dysregulated protein kinases, making them prime targets for therapeutic intervention.[6][7] Novel benzoxazole derivatives have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[6][8]

VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients.[8][9] Several novel benzoxazole derivatives have been specifically designed to target the ATP-binding site of VEGFR-2, effectively blocking its downstream signaling cascade.[6][9][10][11] This inhibition leads to a reduction in tumor vascularization, thereby stifling tumor growth.[9][12]

A promising strategy in cancer therapy involves the simultaneous inhibition of multiple oncogenic pathways. Some benzoxazole derivatives have been developed as dual inhibitors of both VEGFR-2 and c-Met, another RTK crucial for tumor cell proliferation, survival, and invasion.[13] This dual-targeting approach can lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a novel benzoxazole derivative against a specific kinase, such as VEGFR-2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.[14]

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

-

Reconstitute the recombinant kinase (e.g., VEGFR-2) and its specific substrate peptide in the reaction buffer to the desired concentrations.

-

Prepare a stock solution of the benzoxazole derivative in DMSO and create a serial dilution.

-

Prepare an ATP solution at a concentration relevant to the kinase being tested (often near its Km value).[15]

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the reaction buffer, substrate, and the serially diluted benzoxazole derivative or DMSO (vehicle control).

-

Initiate the reaction by adding the kinase to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Add the ATP solution to start the phosphorylation reaction.

-

Incubate for a further defined period.

-

-

Detection:

-

Terminate the reaction and quantify the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).[14] The luminescent signal is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

-

Induction of Apoptosis: Orchestrating Cell Demise